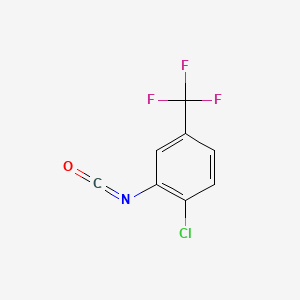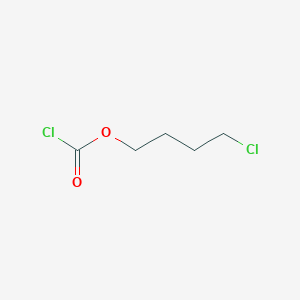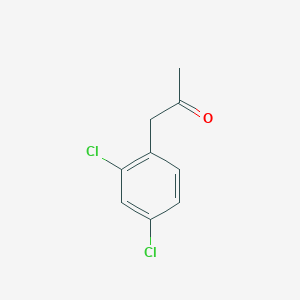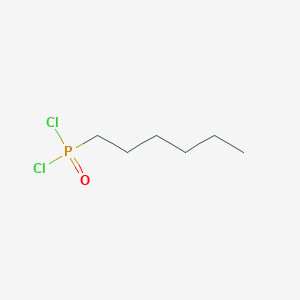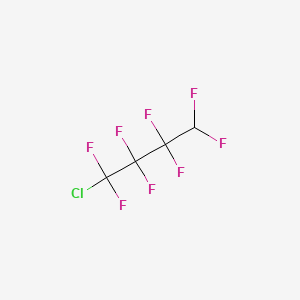
1-Chloro-1,1,2,2,3,3,4,4-octafluorobutane
Descripción general
Descripción
1-Chloro-1,1,2,2,3,3,4,4-octafluorobutane is a compound that is also referred to as Octafluoro-1,4-diiodobutane . It is a colorless and odorless gas .
Molecular Structure Analysis
The molecular formula of 1-Chloro-1,1,2,2,3,3,4,4-octafluorobutane is C4HClF8 . It is also referred to as Octafluoro-1,4-diiodobutane .Physical And Chemical Properties Analysis
1-Chloro-1,1,2,2,3,3,4,4-octafluorobutane is a colorless and odorless gas . It has a molecular weight of 236.49 g/mol .Aplicaciones Científicas De Investigación
Synthesis and Reactivity
A study by Chen and Vicic (2014) developed an improved synthesis method for 1,4-bis(trimethylsilyl)octafluorobutane, a compound closely related to 1-Chloro-1,1,2,2,3,3,4,4-octafluorobutane. This method achieved high yields on a multi-gram scale. They also explored its reactivity, finding that it tends to form H(CF2)4H under certain conditions, demonstrating potential in chemical reactions involving fluoride and alkoxide sources (Chen & Vicic, 2014).
Thermodynamic Properties
Defibaugh et al. (1997) reported on the thermodynamic properties of 1,1,1,2,2,3,3,4-Octafluorobutane, designated as HFC-338mccq in the refrigeration industry. Their study covers a range of temperatures and pressures typical in thermal machinery. Measurements included vapor pressure, density of compressed liquid, refractive index, critical temperature, and speed of sound in the vapor phase. These findings are crucial for applications in refrigeration and thermal systems (Defibaugh et al., 1997).
Rotational Isomerism
A study by Ogawa et al. (1978) investigated the Raman and infrared spectra of various halogenated chain molecules, including 1-Chloro-1,1,2,2,3,3,4,4-octafluorobutane. This research aids in understanding the rotational isomerism of such molecules, which has implications in the fields of molecular spectroscopy and chemical analysis (Ogawa et al., 1978).
Reaction with Ethynylsilanes
Voronkov et al. (1982) studied the reaction of 1-iodo-1,1,2,2,3,3,4,4-octafluorobutane with alkylethynyl- and alkylalkoxyethynylsilanes. This research provides insights into the chemical reactivity of fluoroalkanes and their potential applications in organic synthesis (Voronkov et al., 1982).
Propiedades
IUPAC Name |
1-chloro-1,1,2,2,3,3,4,4-octafluorobutane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4HClF8/c5-4(12,13)3(10,11)2(8,9)1(6)7/h1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NNMVWNQEVYZFRC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C(C(C(F)(F)Cl)(F)F)(F)F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4HClF8 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID4075245 | |
| Record name | 1-Chloro-1,1,2,2,3,3,4,4-octafluorobutane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID4075245 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
236.49 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-Chloro-1,1,2,2,3,3,4,4-octafluorobutane | |
CAS RN |
423-31-4 | |
| Record name | Butane, 1-chloro-1,1,2,2,3,3,4,4-octafluoro- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000423314 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 1-Chloro-1,1,2,2,3,3,4,4-octafluorobutane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID4075245 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 423-31-4 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





